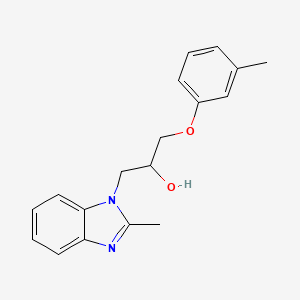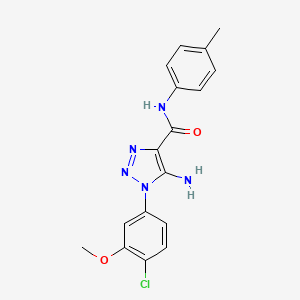
1-(2-methyl-1H-benzimidazol-1-yl)-3-(3-methylphenoxy)-2-propanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-methyl-1H-benzimidazol-1-yl)-3-(3-methylphenoxy)-2-propanol, commonly known as MBC, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. MBC is a white crystalline powder that is soluble in water and organic solvents. It is synthesized through a multi-step process, which involves the reaction of 2-methylbenzimidazole with 3-methylphenol and subsequent alkylation with 2-chloro-1-propanol.
Mecanismo De Acción
The mechanism of action of MBC is not fully understood. However, it has been shown to interact with various cellular targets, including microtubules, tubulin, and DNA. MBC has been shown to inhibit microtubule polymerization, which is essential for cell division and proliferation. This leads to cell cycle arrest and apoptosis in cancer cells. MBC has also been shown to inhibit the replication of viruses by targeting viral DNA polymerase.
Biochemical and Physiological Effects
MBC has been shown to have various biochemical and physiological effects, depending on the target organism. In cancer cells, MBC has been shown to induce cell cycle arrest and apoptosis. In plants, MBC has been shown to inhibit fungal growth and induce plant growth regulation. In viruses, MBC has been shown to inhibit viral replication.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
MBC has several advantages for lab experiments, including its broad-spectrum activity, low toxicity, and ease of synthesis. However, MBC also has some limitations, including its limited solubility in water and organic solvents, which can affect its bioavailability and effectiveness.
Direcciones Futuras
There are several future directions for the study of MBC, including the development of more efficient synthesis methods, the investigation of its potential use as a drug delivery system, and the exploration of its applications in material science. Additionally, further studies are needed to fully understand the mechanism of action of MBC and its potential applications in various fields.
Métodos De Síntesis
MBC is synthesized through a multi-step process, which involves the reaction of 2-methylbenzimidazole with 3-methylphenol in the presence of a base catalyst such as potassium carbonate. The resulting intermediate is then alkylated with 2-chloro-1-propanol in the presence of a strong base such as sodium hydride. The final product is obtained through purification by recrystallization.
Aplicaciones Científicas De Investigación
MBC has been extensively studied for its potential applications in various fields, including medicine, agriculture, and material science. In medicine, MBC has been shown to have anti-cancer, anti-inflammatory, and anti-viral properties. It has also been studied for its potential use as a drug delivery system and as a precursor for the synthesis of other biologically active compounds.
In agriculture, MBC has been studied for its potential use as a fungicide and herbicide. It has been shown to have a broad-spectrum activity against various plant pathogens, including fungi, bacteria, and viruses. MBC has also been studied for its potential use as a growth regulator for crops.
In material science, MBC has been studied for its potential use as a polymer additive and as a precursor for the synthesis of other functional materials.
Propiedades
IUPAC Name |
1-(2-methylbenzimidazol-1-yl)-3-(3-methylphenoxy)propan-2-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O2/c1-13-6-5-7-16(10-13)22-12-15(21)11-20-14(2)19-17-8-3-4-9-18(17)20/h3-10,15,21H,11-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQKSWLPWFQMBHO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OCC(CN2C(=NC3=CC=CC=C32)C)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-methyl-1H-benzimidazol-1-yl)-3-(3-methylphenoxy)propan-2-ol | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2,5-dichloro-N-[3-(5-isopropyl-1,3-benzoxazol-2-yl)phenyl]benzamide](/img/structure/B5204412.png)
![1-{3-[3-(3-pyridinyl)-1,2,4-oxadiazol-5-yl]propyl}-2,5-pyrrolidinedione](/img/structure/B5204423.png)
![N-(4-fluorophenyl)-1-[3-(1-methylcyclopropyl)propanoyl]-3-piperidinamine](/img/structure/B5204431.png)

![5-{3-chloro-4-[2-(4-chloro-3-methylphenoxy)ethoxy]-5-methoxybenzylidene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5204439.png)


![1-[2-(allyloxy)benzyl]-4-(2,3-dimethylphenyl)piperazine](/img/structure/B5204456.png)
![N-isobutyl-5-{[4-(3-pyridinyloxy)-1-piperidinyl]carbonyl}-2-pyridinamine](/img/structure/B5204466.png)
![2-(3,4-dimethoxyphenyl)-N-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]ethanamine](/img/structure/B5204470.png)
![1-(3,4-dimethoxyphenyl)-3-[(2-ethoxyphenyl)amino]-2-propen-1-one](/img/structure/B5204506.png)
![N-({2-[benzyl(methyl)amino]-3-pyridinyl}methyl)-5,6-dimethyl-2-oxo-1,2-dihydro-3-pyridinecarboxamide](/img/structure/B5204510.png)
![5-{4-[2-nitro-4-(trifluoromethyl)phenoxy]benzylidene}-3-phenyl-2,4-imidazolidinedione](/img/structure/B5204513.png)
![1-[4-chloro-3-(1,1-dioxido-3-oxo-2-isothiazolidinyl)benzoyl]-4-piperidinecarboxamide](/img/structure/B5204517.png)